molecular formula C12H16N2O B3319235 (S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole CAS No. 108915-07-7

(S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B3319235
CAS No.: 108915-07-7
M. Wt: 204.27 g/mol
InChI Key: MFEIEQDUFOSLGN-JTQLQIEISA-N
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Description

(S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features both an oxazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α-bromoketone in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

(S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in fibrosis by binding to their active sites, thereby preventing the formation of fibrotic tissue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both an oxazole and a pyridine ring. This combination of structural features contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(4S)-4-(2-methylpropyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9(2)7-10-8-15-12(14-10)11-5-3-4-6-13-11/h3-6,9-10H,7-8H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEIEQDUFOSLGN-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1COC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
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(S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
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(S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
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(S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
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(S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 6
(S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

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